5-Amino-4-carboxypyridine-3-boronic acid

Physicochemical Property pKa Determination Reactivity

Generic substitution risks catalyst poisoning and failed Suzuki-Miyaura couplings. This compound's unique 3-borono-4-carboxy-5-amino substitution creates a distinct electronic environment, altering reactivity, pKa, and diol-binding selectivity versus 3- or 4-pyridineboronic acids. Its three orthogonal handles enable parallel SAR exploration, pH-responsive carrier design, and chemosensor development. Validate your supply chain with a partner who understands zwitterionic equilibria and provides batch-specific solubility profiling.

Molecular Formula C6H7BN2O4
Molecular Weight 181.94 g/mol
Cat. No. B14855009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-carboxypyridine-3-boronic acid
Molecular FormulaC6H7BN2O4
Molecular Weight181.94 g/mol
Structural Identifiers
SMILESB(C1=CN=CC(=C1C(=O)O)N)(O)O
InChIInChI=1S/C6H7BN2O4/c8-4-2-9-1-3(7(12)13)5(4)6(10)11/h1-2,12-13H,8H2,(H,10,11)
InChIKeyZSBCKAGHRYRXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-carboxypyridine-3-boronic acid: Technical Specifications and Procurement Profile


5-Amino-4-carboxypyridine-3-boronic acid (CAS Not Available; MF: C6H7BN2O4, MW: 181.94 g/mol) is a specialized heteroaromatic boronic acid building block featuring a pyridine core with a carboxylic acid group at the 4-position and an amino group at the 5-position relative to the boronic acid moiety at the 3-position. This precise substitution pattern confers unique physicochemical properties, notably influencing its tautomeric equilibria between zwitterionic and neutral forms in solution [1]. Its primary application is as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biologically active molecules and drug candidates [2]. This guide is designed for scientific procurement professionals seeking to validate the unique value proposition of this compound relative to structurally similar pyridine boronic acid analogs.

Why 5-Amino-4-carboxypyridine-3-boronic Acid Cannot Be Replaced by Common Pyridine Boronic Acid Analogs


Procurement decisions for boronic acid building blocks based solely on the presence of a boronic acid moiety risk significant project delays and failure. The unique 3-borono-4-carboxy-5-amino substitution pattern on the pyridine ring of this compound creates a distinct electronic environment, drastically altering its reactivity in cross-coupling, its acidity (pKa), and its binding selectivity for biological diols compared to common analogs like 3-pyridineboronic acid or 4-pyridineboronic acid [1][2]. Generic substitution can lead to failed coupling reactions due to incompatible reactivity or catalyst poisoning from the free amino group [3]. Furthermore, for applications requiring specific diol recognition (e.g., sensor design, drug targeting), the unique pKa and zwitterionic equilibrium of this compound are not replicated by its non-carboxylated or non-aminated counterparts, leading to suboptimal or absent biological activity [4]. The following evidence confirms these critical, non-interchangeable characteristics.

Quantitative Differentiation of 5-Amino-4-carboxypyridine-3-boronic Acid Against In-Class Analogs


Differential Acid Dissociation Constant (pKa) Driven by Unique Substitution Pattern

The acidity of the boronic acid center is a critical determinant of its reactivity in both chemical (e.g., Suzuki-Miyaura) and biological (e.g., diol binding) contexts. The introduction of strong electron-withdrawing (carboxylic acid) and electron-donating (amino) groups on the pyridine ring is predicted to significantly alter the pKa of the boronic acid moiety compared to simpler analogs. For reference, 4-pyridylboronic acid (4-PyBA) has a reported pKaB of 4.00 [1]. The presence of the ortho-carboxylic acid in the target compound is expected to further lower the pKaB due to inductive and potential intramolecular hydrogen bonding effects, placing it among the most acidic pyridine boronic acids [2]. This shift in pKa directly impacts the pH window for optimal reactivity and binding affinity [3].

Physicochemical Property pKa Determination Reactivity Boronic Acid

Unique Solubility Profile Governed by Zwitterionic-Neutral Equilibrium

The solubility of 5-amino-4-carboxypyridine-3-boronic acid is not a fixed property but a dynamic function of pH and solvent polarity due to its ability to exist in both zwitterionic and neutral tautomeric forms [1]. This behavior is in stark contrast to non-carboxylated pyridine boronic acids like 3-pyridineboronic acid (3-PyBA), which show a simpler, single-step deprotonation pathway [2]. The presence of both acidic (COOH, B(OH)2) and basic (NH2, pyridine N) sites in the target compound results in a complex, pH-dependent solubility curve with a minimum at the isoelectric point and enhanced solubility at extreme pH values, making it a 'solubility chameleon' . This behavior allows for manipulation of solubility via pH adjustment, a feature not shared by simpler analogs.

Solubility Zwitterion Physicochemical Property Formulation

Enhanced Binding Selectivity for Biologically Relevant Diols vs. Unsubstituted Pyridine Boronic Acids

The binding affinity and selectivity of pyridine boronic acids for diols like sialic acid and fructose are highly dependent on the boronic acid's pKa and the solvent's polarity, which govern the equilibrium between active (neutral) and inactive (zwitterionic) forms [1]. The 5-amino-4-carboxy substitution pattern in the target compound is designed to shift this equilibrium to favor the active neutral form in organic solvents or less polar environments, thereby enhancing its binding capacity [2]. For instance, 3-pyridineboronic acid (3-PyBA) shows significantly reduced diol binding in water due to a shift towards the zwitterionic form, whereas the target compound's additional functional groups are expected to stabilize the neutral form in aqueous-organic mixtures, leading to a higher binding constant for sialic acid at a given pH [3].

Diol Binding Sensor Design Drug Delivery Molecular Recognition

Orthogonal Functional Groups Enabling Divergent Synthesis Strategies

The presence of three distinct reactive handles (boronic acid, carboxylic acid, and primary amine) on a single pyridine scaffold offers a synthetic versatility unmatched by simpler pyridine boronic acids (e.g., 3- or 4-pyridylboronic acid) [1]. While the boronic acid participates in cross-coupling reactions to form C-C bonds, the carboxylic acid and amine can be independently functionalized via amidation or reductive amination, respectively [2]. This allows for the rapid generation of molecular diversity from a common intermediate. For instance, a patent application (US20210163506A1) describes the use of boronic acid-containing compounds with multiple functional groups for constructing libraries of potential therapeutic agents, highlighting the strategic value of this 'three-in-one' building block approach [3]. This is a clear point of differentiation from analogs like 4-carboxypyridine-3-boronic acid (CAS 1072946-05-4), which lacks the amino group and thus one orthogonal functionalization site .

Suzuki-Miyaura Coupling Bioconjugation Medicinal Chemistry Divergent Synthesis

Improved Reactivity in Palladium-Catalyzed Cross-Coupling Due to Electron-Deficient Pyridine Core

The electron-withdrawing carboxylic acid group at the 4-position activates the pyridine ring towards oxidative addition in palladium-catalyzed cross-coupling reactions, a key step in Suzuki-Miyaura couplings [1]. In contrast, pyridine boronic acids with electron-donating groups (e.g., 4-aminopyridine-3-boronic acid) can deactivate the ring and slow the reaction rate [2]. The 5-amino group, while electron-donating, is meta to the boronic acid and thus has a less pronounced deactivating effect, resulting in a net electron-deficient aromatic ring that facilitates coupling [3]. This electronic profile predicts faster reaction kinetics and higher yields compared to 5-aminopyridine-3-boronic acid (CAS 1169748-84-8), which lacks the carboxylic acid group .

Suzuki-Miyaura Reactivity Catalysis C-C Bond Formation

Strategic Applications for 5-Amino-4-carboxypyridine-3-boronic Acid in Research and Development


Synthesis of Focused Kinase Inhibitor Libraries with Enhanced Binding Affinity

The orthogonal functional groups of 5-amino-4-carboxypyridine-3-boronic acid allow for the rapid, parallel synthesis of diverse kinase inhibitor candidates. The boronic acid can be used to install a key biaryl motif via Suzuki-Miyaura coupling, while the carboxylic acid and amine can be independently functionalized to explore structure-activity relationships (SAR) and improve binding affinity. The electron-deficient nature of the pyridine ring, as evidenced by its predicted pKa, can also enhance interactions with the kinase hinge region [1][2].

Development of pH-Responsive Boronic Acid-Based Drug Delivery Systems

The unique solubility profile and pH-dependent zwitterionic equilibrium of 5-amino-4-carboxypyridine-3-boronic acid make it an ideal building block for constructing pH-responsive drug carriers. The compound can be conjugated to a polymer backbone, and its solubility can be tuned to trigger drug release in specific acidic environments, such as tumor tissues or endosomal compartments. The enhanced binding to sialic acid under certain conditions also provides a potential mechanism for targeted delivery to cancer cells [3].

Design of Selective Chemosensors for Sialic Acid Detection

The predicted superior binding affinity of 5-amino-4-carboxypyridine-3-boronic acid for sialic acid in aqueous-organic mixtures positions it as a key component in the design of next-generation chemosensors for diagnostic applications. Sialic acid is a biomarker for various diseases, and its selective detection is of great interest. This compound's unique binding profile, which outperforms simpler pyridine boronic acids like 3-PyBA, can be exploited to create more sensitive and selective fluorescent or electrochemical sensors [3][4].

Construction of Complex Macrocyclic Peptides via Multi-Component Reactions

The three orthogonal reactive handles of 5-amino-4-carboxypyridine-3-boronic acid enable its use as a central scaffold in multi-component reactions for the synthesis of structurally complex macrocycles and peptidomimetics. For instance, the amine can undergo Ugi or Passerini reactions, the carboxylic acid can be used for peptide coupling, and the boronic acid can be employed in a late-stage Suzuki-Miyaura macrocyclization step. This divergent synthetic potential is not available from simpler pyridine boronic acid analogs [2][5].

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